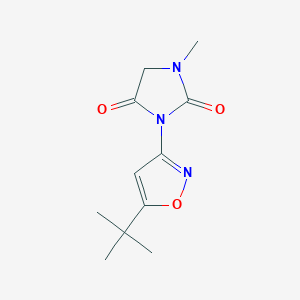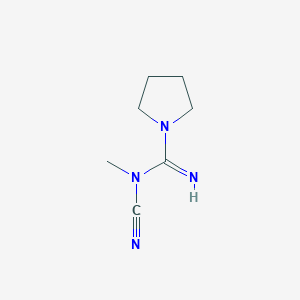![molecular formula C19H23N3O5 B12893353 4-[Bis(morpholin-4-yl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one CAS No. 61767-54-2](/img/structure/B12893353.png)
4-[Bis(morpholin-4-yl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimorpholinomethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one is a compound belonging to the oxazolone family. Oxazolones are known for their diverse chemical reactivity and have been widely studied for their applications in the synthesis of amino acids and heterocyclic scaffolds .
Métodos De Preparación
The synthesis of 4-(Dimorpholinomethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with morpholine and subsequent cyclization to form the oxazolone ring . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
4-(Dimorpholinomethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Dimorpholinomethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and amino acids.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Dimorpholinomethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and blocking enzymatic activity. The pathways involved may include inhibition of key metabolic enzymes or signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 4-(Dimorpholinomethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one include other oxazolones and heterocyclic compounds. For example:
2-Phenyl-4H-oxazol-5-one: Another oxazolone with similar reactivity but different substituents.
4-Methyl-2-(4-methoxyphenyl)oxazol-5(4H)-one: A structurally related compound with a methyl group instead of the dimorpholinomethylene group.
The uniqueness of 4-(Dimorpholinomethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one lies in its specific substituents, which confer distinct chemical properties and reactivity .
Propiedades
Número CAS |
61767-54-2 |
|---|---|
Fórmula molecular |
C19H23N3O5 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
4-(dimorpholin-4-ylmethylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H23N3O5/c1-24-15-4-2-14(3-5-15)17-20-16(19(23)27-17)18(21-6-10-25-11-7-21)22-8-12-26-13-9-22/h2-5H,6-13H2,1H3 |
Clave InChI |
PPQULGIZLORCEW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC(=C(N3CCOCC3)N4CCOCC4)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde](/img/structure/B12893277.png)
![Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12893283.png)
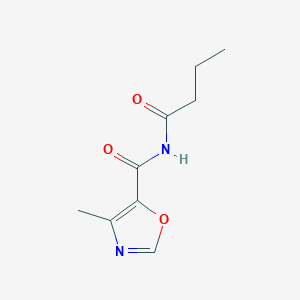
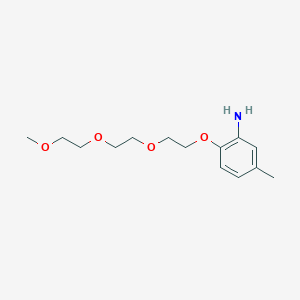

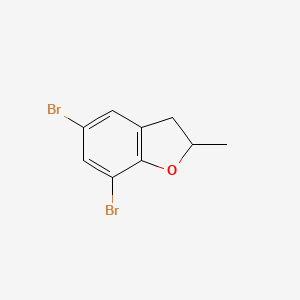

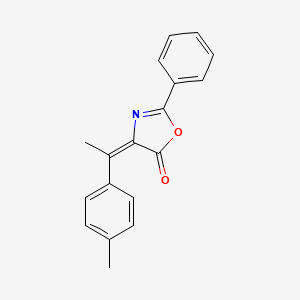
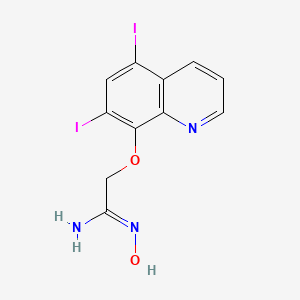
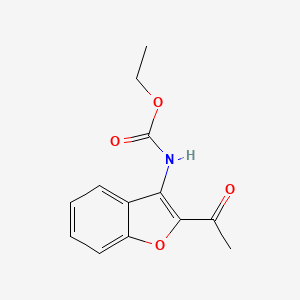
![2-(Aminomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12893341.png)
